2H-1-Benzopyran-3,4-diol, 3,4-dihydro-6,7-dimethoxy-2,2-dimethyl-, cis-
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Overview
Description
2H-1-Benzopyran-3,4-diol, 3,4-dihydro-6,7-dimethoxy-2,2-dimethyl-, cis- is a complex organic compound with a unique structure that includes a benzopyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-3,4-diol, 3,4-dihydro-6,7-dimethoxy-2,2-dimethyl-, cis- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of dimethoxybenzaldehyde and a suitable diol, followed by cyclization in the presence of an acid catalyst . The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-3,4-diol, 3,4-dihydro-6,7-dimethoxy-2,2-dimethyl-, cis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzopyran derivatives .
Scientific Research Applications
2H-1-Benzopyran-3,4-diol, 3,4-dihydro-6,7-dimethoxy-2,2-dimethyl-, cis- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2H-1-Benzopyran-3,4-diol, 3,4-dihydro-6,7-dimethoxy-2,2-dimethyl-, cis- exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran, 3,4-dihydro-2,2-dimethyl-: Similar in structure but lacks the diol and methoxy groups.
2H-1-Benzopyran, 6,7-dimethoxy-2,2-dimethyl-: Similar but differs in the position of the methoxy groups.
Uniqueness
The presence of both diol and methoxy groups in 2H-1-Benzopyran-3,4-diol, 3,4-dihydro-6,7-dimethoxy-2,2-dimethyl-, cis- imparts unique chemical properties and reactivity. These functional groups enhance its potential for various applications, making it distinct from other similar compounds .
Properties
CAS No. |
74094-53-4 |
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Molecular Formula |
C13H18O5 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
(3R,4R)-6,7-dimethoxy-2,2-dimethyl-3,4-dihydrochromene-3,4-diol |
InChI |
InChI=1S/C13H18O5/c1-13(2)12(15)11(14)7-5-9(16-3)10(17-4)6-8(7)18-13/h5-6,11-12,14-15H,1-4H3/t11-,12-/m1/s1 |
InChI Key |
KDBPMZIJPQTMCF-VXGBXAGGSA-N |
Isomeric SMILES |
CC1([C@@H]([C@@H](C2=CC(=C(C=C2O1)OC)OC)O)O)C |
Canonical SMILES |
CC1(C(C(C2=CC(=C(C=C2O1)OC)OC)O)O)C |
Origin of Product |
United States |
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